molecular formula C13H24BrNO4 B3107969 tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate CAS No. 163210-89-7

tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate

Cat. No.: B3107969
CAS No.: 163210-89-7
M. Wt: 338.24 g/mol
InChI Key: KAHXNHVFTFWYDP-VIFPVBQESA-N
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Description

tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate is a compound that features a tert-butyl ester, a bromine atom, and a Boc-protected amino group. The Boc (tert-butyloxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate has several applications in scientific research:

Mechanism of Action

Target of Action

It is known that this compound is a boc-protected amino acid derivative . Boc-protected amino acids are typically used in peptide synthesis, where they serve as building blocks for the formation of larger peptide chains .

Mode of Action

The compound interacts with its targets through the formation and cleavage of Boc-protected amines . The Boc group is stable towards most nucleophiles and bases, allowing for selective reactions to occur elsewhere on the molecule . When the Boc group is no longer needed, it can be cleaved under anhydrous acidic conditions .

Biochemical Pathways

The compound plays a role in the biochemical pathway of peptide synthesis . It serves as a building block in the formation of larger peptide chains . The Boc group provides protection for the amino group during synthesis, preventing unwanted side reactions . Once the peptide chain is formed, the Boc group can be removed, revealing the original amino group .

Pharmacokinetics

These properties can be influenced by factors such as the compound’s structure, the presence of the Boc group, and the conditions under which the compound is used .

Result of Action

The primary result of the action of “tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate” is the formation of peptide chains . These chains can be used in the synthesis of larger proteins or peptides . The Boc group allows for selective reactions to occur, improving the efficiency and specificity of peptide synthesis .

Action Environment

The action of “this compound” can be influenced by various environmental factors. For instance, the stability of the Boc group can be affected by the pH and temperature of the environment . Additionally, the compound’s reactivity can be influenced by the presence of other substances, such as bases or nucleophiles .

Safety and Hazards

While the exact safety and hazards of “tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate” are not specified in the retrieved papers, it’s important to note that the Boc deprotection process can produce CO2 gas . Therefore, Boc deprotections should not be run in closed systems .

Future Directions

The use of ionic liquids for high-temperature Boc deprotection of amino acids and peptides has been described . This method demonstrated a catalytic effect and extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids . This could be a promising direction for future research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate typically involves the protection of an amino acid followed by bromination. One common method starts with the amino acid, which is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The protected amino acid is then esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester. Finally, the bromine atom is introduced via a bromination reaction using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (S)-4-Bromo-2-(Fmoc-amino)butyrate: Similar structure but with an Fmoc (fluorenylmethyloxycarbonyl) protecting group instead of Boc.

    tert-Butyl (S)-4-Bromo-2-(Cbz-amino)butyrate: Features a Cbz (carbobenzoxy) protecting group.

    tert-Butyl (S)-4-Bromo-2-(Boc-amino)pentanoate: Similar structure but with a longer carbon chain

Uniqueness

tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate is unique due to its combination of a Boc-protected amino group and a bromine atom, which allows for versatile synthetic applications. The Boc group provides stability and ease of removal, making it a preferred choice in peptide synthesis and other complex organic syntheses .

Properties

IUPAC Name

tert-butyl (2S)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHXNHVFTFWYDP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001135335
Record name 1,1-Dimethylethyl (2S)-4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163210-89-7
Record name 1,1-Dimethylethyl (2S)-4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163210-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S)-4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate
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